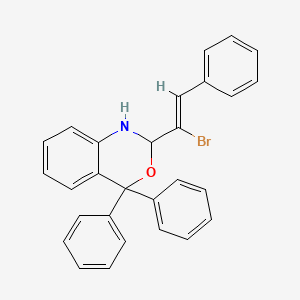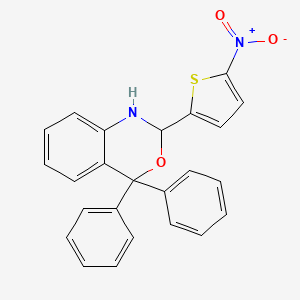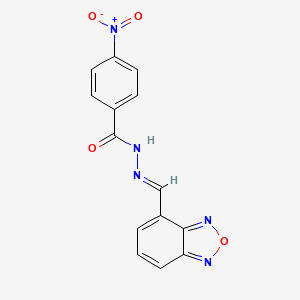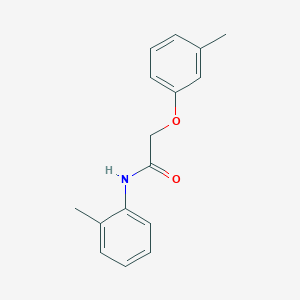
2-(3-methylphenoxy)-N-(2-methylphenyl)acetamide
説明
2-(3-methylphenoxy)-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as MPMA and is a member of the acetamide family. MPMA has been found to have various biological activities, including anti-inflammatory, antinociceptive, and anti-tumor properties.
作用機序
The exact mechanism of action of MPMA is not fully understood. However, it has been suggested that MPMA exerts its anti-inflammatory and antinociceptive effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. MPMA has also been shown to induce apoptosis in tumor cells and inhibit angiogenesis.
Biochemical and physiological effects:
MPMA has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. MPMA has also been found to decrease the levels of prostaglandin E2, which is a major mediator of inflammation. Furthermore, MPMA has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
実験室実験の利点と制限
MPMA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. MPMA is also soluble in organic solvents, which makes it easy to administer to animals in experimental studies. However, MPMA has some limitations for lab experiments. It has low water solubility, which makes it difficult to administer to animals via the oral route. Furthermore, the exact mechanism of action of MPMA is not fully understood, which makes it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of MPMA. One potential area of research is to investigate the potential of MPMA as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is to explore the potential of MPMA as an anticancer agent. Furthermore, future studies could focus on elucidating the exact mechanism of action of MPMA and identifying its molecular targets. Overall, the study of MPMA has the potential to lead to the development of novel therapeutic agents for various diseases.
科学的研究の応用
MPMA has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory and antinociceptive effects in various animal models. MPMA has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Furthermore, MPMA has been found to have a protective effect against neurodegeneration.
特性
IUPAC Name |
2-(3-methylphenoxy)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-6-5-8-14(10-12)19-11-16(18)17-15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLPTHCICYDQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-(2-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



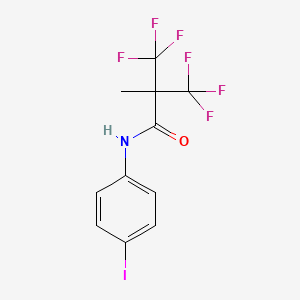

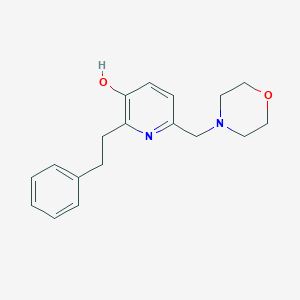
![16-(isopropoxycarbonyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B3820757.png)
![16-(butoxycarbonyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B3820761.png)
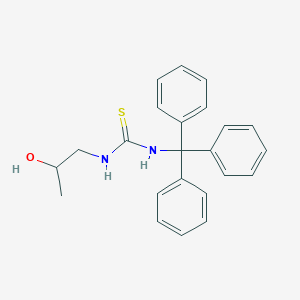
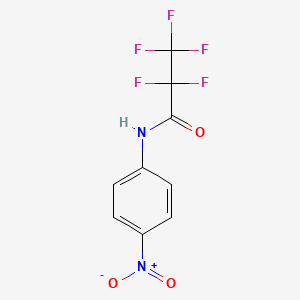


![2-{1-(4-methylbenzyl)-4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B3820800.png)
